molecular formula C21H22BrN B14502652 1-Butyl-3,5-diphenylpyridin-1-ium bromide CAS No. 62787-05-7

1-Butyl-3,5-diphenylpyridin-1-ium bromide

Cat. No.: B14502652
CAS No.: 62787-05-7
M. Wt: 368.3 g/mol
InChI Key: USEBRPZUIWHXTI-UHFFFAOYSA-M
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Description

1-Butyl-3,5-diphenylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridine ring substituted with butyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3,5-diphenylpyridin-1-ium bromide typically involves the quaternization of 3,5-diphenylpyridine with butyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve crystallization or distillation techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3,5-diphenylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced pyridine derivative.

    Substitution: Formation of 1-butyl-3,5-diphenylpyridin-1-ium iodide or chloride.

Scientific Research Applications

1-Butyl-3,5-diphenylpyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-diphenylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. The molecular targets include membrane phospholipids and protein active sites .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylpyridin-1-ium bromide
  • 1-Butyl-3-phenylpyridin-1-ium bromide
  • 1-Butyl-4-methylpyridin-1-ium bromide

Uniqueness

1-Butyl-3,5-diphenylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This compound exhibits higher stability and solubility in organic solvents compared to its analogs, making it more suitable for certain applications in organic synthesis and material science .

Properties

CAS No.

62787-05-7

Molecular Formula

C21H22BrN

Molecular Weight

368.3 g/mol

IUPAC Name

1-butyl-3,5-diphenylpyridin-1-ium;bromide

InChI

InChI=1S/C21H22N.BrH/c1-2-3-14-22-16-20(18-10-6-4-7-11-18)15-21(17-22)19-12-8-5-9-13-19;/h4-13,15-17H,2-3,14H2,1H3;1H/q+1;/p-1

InChI Key

USEBRPZUIWHXTI-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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